

Application of (R)-2-(benzyloxy)propanoic acid in peptide synthesis

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Compound of Interest

Compound Name: (R)-2-(benzyloxy)propanoic acid

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Application Notes & Protocols

Topic: Application of **(R)-2-(benzyloxy)propanoic Acid** in Peptide Synthesis

Introduction: The Strategic Role of Chiral Modifiers in Peptide Science

In the landscape of modern drug discovery and chemical biology, peptides represent a class of therapeutics with high specificity and low off-target toxicity. However, their inherent limitations, such as susceptibility to proteolytic degradation and a tendency towards random coil conformations in solution, necessitate strategic chemical modifications. N-terminal capping is a powerful technique used to enhance peptide stability, modulate pharmacokinetic properties, and enforce specific secondary structures.

(R)-2-(benzyloxy)propanoic acid, also known as O-Benzyl-D-lactic acid, is a versatile chiral building block of significant value in advanced peptide synthesis.^[1] Its structure features a carboxylic acid for amide bond formation, a stable benzyl ether protecting the hydroxyl group, and a defined (R)-stereocenter.^[1] This unique combination allows for its use as an N-terminal capping agent, introducing a stereospecific D-lactic acid moiety to the peptide backbone. This modification can terminate the peptide chain, mimic post-translational modifications, and critically, influence the peptide's conformational preference and interaction with biological targets.^{[2][3]}

This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the incorporation of **(R)-2-(benzyloxy)propanoic acid** onto a peptide chain using solid-phase peptide synthesis (SPPS).

Property	Value	Source
CAS Number	100836-85-9	[4]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[4][5]
Molecular Weight	180.20 g/mol	[4][5]
Synonyms	O-Benzyl-D-lactic acid, (R)-(+)-2-Benzyloxypropionic acid	[1][4]
Appearance	Off-white to yellow solid (<43°C) or liquid (>43°C)	[4]
Melting Point	52-55 °C	[4]
Solubility	Insoluble in water; soluble in common organic solvents (DMF, DCM)	[4]
Chirality	(R)-configuration	[1]

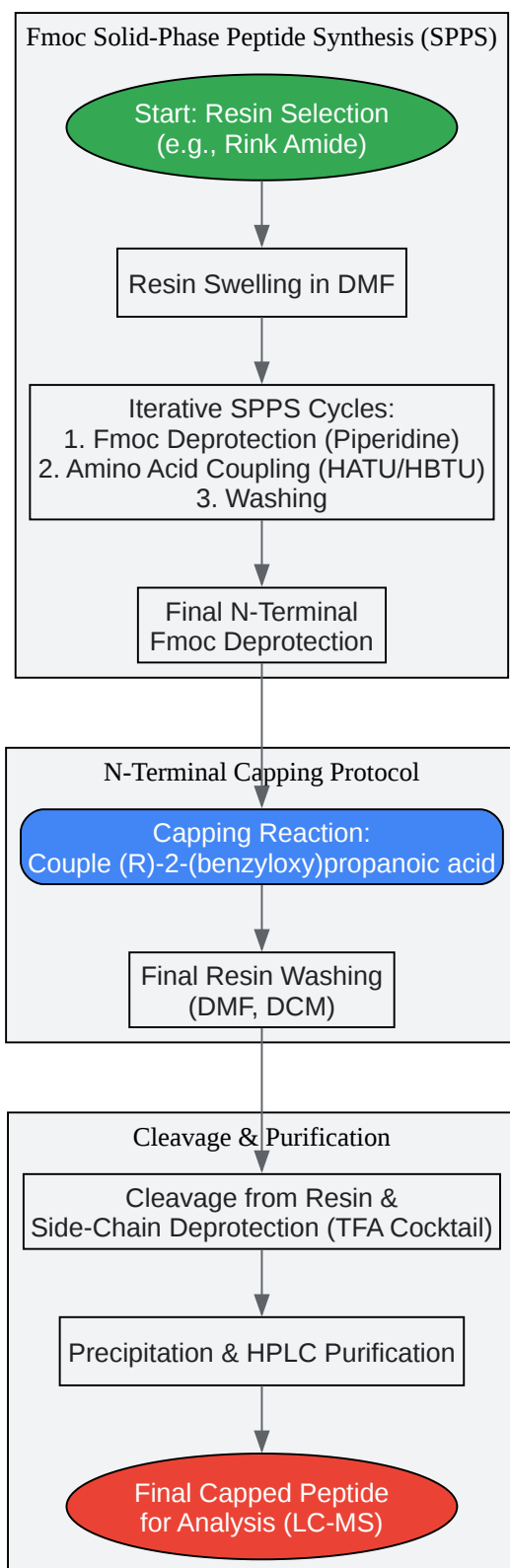
Mechanistic Rationale and Workflow Overview

The incorporation of **(R)-2-(benzyloxy)propanoic acid** occurs as the final coupling step in a standard Fmoc-based solid-phase peptide synthesis workflow. After the full peptide sequence is assembled on the solid support, the N-terminal Fmoc protecting group is removed, exposing a free primary amine (the N-terminus).

The carboxylic acid of **(R)-2-(benzyloxy)propanoic acid** is then activated in situ using a potent coupling reagent. This activation step is critical for efficient amide bond formation. Modern uronium or phosphonium salt-based reagents, such as HATU or HBTU, are highly recommended over older carbodiimide reagents (e.g., DCC).[6] This is because they generate highly reactive activated esters (OAt or OBt esters, respectively) that react swiftly and cleanly with the peptide's N-terminal amine, minimizing side reactions and racemization.[7][8] The

choice of HATU, for instance, is driven by the formation of a super-reactive OAt ester, which is particularly effective for ensuring complete reaction, even with sterically demanding residues.

The reaction results in a stable amide bond, effectively capping the peptide with the benzyloxypentanoyl group. The entire process, from synthesis to final product, is outlined below.



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Figure 1: General workflow for synthesizing an N-terminally capped peptide.

Detailed Application Protocol: N-Terminal Capping

This protocol details the manual capping of a resin-bound peptide using **(R)-2-(benzyloxy)propanoic acid** following standard Fmoc-SPPS. It assumes the target peptide has already been synthesized on a 0.1 mmol scale.

3.1. Materials and Reagents

- Peptide-resin (e.g., on Rink Amide resin, ~0.1 mmol)
- **(R)-2-(benzyloxy)propanoic acid** (CAS 100836-85-9)
- Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
- Deprotection Solution: 20% (v/v) piperidine in DMF
- Washing Solvents: Methanol (MeOH), Diethyl ether (cold)
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
- Kaiser Test Kit (Ninhydrin-based)
- SPPS reaction vessel (fitted syringe or automated synthesizer vessel)
- Shaker or bubbler for agitation

3.2. Step-by-Step Methodology

Step 1: Resin Preparation and Final Deprotection

- Transfer the peptide-resin (~0.1 mmol) to a suitable reaction vessel.
- Swell the resin in DMF for 30 minutes.

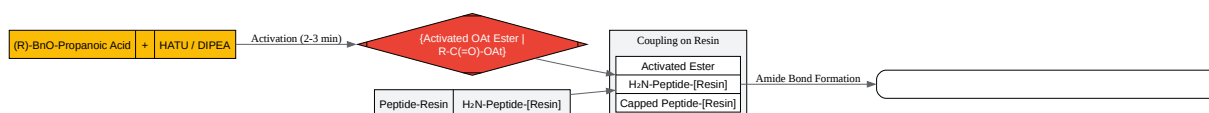
- Drain the DMF. Add 10 mL of 20% piperidine in DMF to the resin.
- Agitate the mixture for 20 minutes to remove the final N-terminal Fmoc group.
- Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.^[9] A small sample of resin beads can be taken for a Kaiser test; a positive result (dark blue beads) confirms the presence of a free primary amine.^[10]

Step 2: Preparation of the Capping Solution (Activation) Causality: This pre-activation step ensures the formation of the highly reactive HATU-ester before addition to the resin, maximizing coupling efficiency. The stoichiometry is critical: an excess of the acid and coupling reagents drives the reaction to completion.^[11]

- In a separate vial, dissolve the reagents listed in Table 2 in 5 mL of DMF.
- Add the DIPEA last. The solution may change color (e.g., to yellow).
- Allow the mixture to pre-activate for 2-3 minutes before adding it to the resin.

Reagent	Equivalents (vs. Resin)	Amount for 0.1 mmol Scale	Purpose
(R)-2-(benzyloxy)propanoic acid	3.0 eq.	54.1 mg (0.3 mmol)	Capping Agent
HATU	2.9 eq.	110.3 mg (0.29 mmol)	Coupling Reagent
DIPEA	6.0 eq.	105 µL (0.6 mmol)	Activation Base

Step 3: The Capping Reaction



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Figure 2: The chemical logic of the N-terminal capping reaction.

- Drain the final wash solvent from the deprotected peptide-resin.
- Immediately add the prepared capping solution (from Step 2) to the resin.
- Agitate the mixture at room temperature for 2-4 hours. For sterically hindered N-termini, the reaction time may be extended.

Step 4: Monitoring and Final Washing

- After the coupling period, take a small sample of resin beads and perform a Kaiser test.
- Interpretation:
 - Negative Result (beads remain yellow/colorless): The coupling is complete. Proceed to the next step.
 - Positive Result (beads turn blue): Incomplete coupling. The reaction has not gone to completion. In this case, drain the solution and repeat the coupling step with a freshly prepared activation solution.[9]
- Once the reaction is complete, drain the coupling solution.
- Wash the resin extensively to remove all excess reagents and byproducts: DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).

- Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Step 5: Cleavage and Peptide Precipitation

- Place the dry, capped peptide-resin in a reaction vessel.
- Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin). Use a ratio of ~10 mL of cocktail per gram of resin.
- Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes most common acid-labile side-chain protecting groups. The benzyl ether on the capping group is stable to TFA and will remain intact.
- Filter the resin and collect the filtrate into a centrifuge tube containing ~40 mL of cold diethyl ether.
- A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers.
- Dry the crude peptide pellet under vacuum.

Step 6: Purification and Analysis

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).
- Analyze the final product by LC-MS to confirm its identity and purity. The expected mass will be the mass of the original peptide plus 162.19 Da (the mass of the C₁₀H₁₀O₂ capping moiety).

Troubleshooting and Field-Proven Insights

Issue	Possible Cause	Recommended Solution
Positive Kaiser Test after Coupling	1. Insufficient coupling time. 2. Sterically hindered N-terminus. 3. Poor quality reagents (degraded HATU, wet DMF).	1. Extend the reaction time to 6-12 hours. 2. Double the equivalents of capping reagents and repeat the coupling. 3. Use fresh, high-quality, anhydrous reagents. [12]
Low Cleavage Yield	1. Incomplete cleavage from resin. 2. Peptide precipitation during cleavage.	1. Extend cleavage time to 4 hours. 2. Add a small amount of a suitable solvent (e.g., DCM) to the TFA cocktail to maintain solubility.
Side Products in Final LC-MS	1. Incomplete deprotection of side chains. 2. Deletion sequences from incomplete coupling in prior SPPS steps.	1. Ensure the cleavage cocktail is appropriate for all protecting groups used. 2. Implement capping with acetic anhydride after any failed coupling step during the main SPPS sequence to terminate deletion chains. [13]

Conclusion

(R)-2-(benzyloxy)propanoic acid is a highly effective and strategic tool for the N-terminal modification of synthetic peptides. Its defined stereochemistry allows for the introduction of a chiral element that can profoundly impact peptide structure and function. The protocol described herein, utilizing modern high-efficiency coupling reagents like HATU, provides a reliable and robust method for its incorporation. This enables researchers and drug development professionals to systematically explore the effects of N-terminal stereospecific capping, paving the way for the development of next-generation peptide-based therapeutics with enhanced stability and tailored biological activity.

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